molecular formula C25H18O8 B2606812 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 637752-69-3

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B2606812
CAS No.: 637752-69-3
M. Wt: 446.411
InChI Key: JGILJBWCNFRNGM-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate: is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group and a benzodioxole carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Chromenone Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as a starting material.

    Attachment of the Benzodioxole Carboxylate Moiety: This can be accomplished through esterification reactions, where the chromenone derivative is reacted with benzodioxole-5-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced chromenone derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: The compound may modulate signaling pathways related to cell survival, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propanoic acid: Shares the 3,4-dimethoxyphenyl group but differs in the core structure.

    4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1-yl: Contains a similar aromatic substitution pattern but has a different heterocyclic core.

Uniqueness

  • The combination of the chromenone core with the benzodioxole carboxylate moiety and the 3,4-dimethoxyphenyl group makes this compound unique in its structural and functional properties, offering distinct reactivity and potential applications compared to its analogs.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-28-19-7-3-14(9-22(19)29-2)18-12-30-21-11-16(5-6-17(21)24(18)26)33-25(27)15-4-8-20-23(10-15)32-13-31-20/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGILJBWCNFRNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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